molecular formula C19H21F2N5O B3451231 N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3451231
M. Wt: 373.4 g/mol
InChI Key: SSFZUZBHDXURKI-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a fascinating compound in the world of medicinal chemistry. Its complex structure and unique characteristics make it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Starting with a suitable pyrazolopyrimidine core, the difluoromethyl and diethylamino groups are introduced through specific substitution reactions. Commonly used reagents include halogenated intermediates and organometallic catalysts, with typical reaction conditions involving reflux or controlled temperature environments.

Industrial Production Methods: : In an industrial setting, the production of this compound may be scaled up using continuous flow techniques. This ensures a consistent supply of the compound while maintaining purity and yield through automated reaction systems.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate.

  • Reduction: : Reduces with agents such as lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions with halides.

Common Reagents and Conditions: : Key reagents include bromine, lithium aluminum hydride, and sodium hydroxide, under conditions like reflux, ice bath, or inert atmosphere.

Major Products: : Oxidation typically yields carboxylic derivatives, reduction leads to alcohols, and substitution reactions form various functionalized derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is utilized in numerous scientific research areas:

  • Chemistry: : Used as a reagent in studying reaction mechanisms and synthetic pathways.

  • Biology: : Serves as a probe in biochemical assays to understand cellular processes.

  • Medicine: : Investigated for its potential therapeutic effects in treating certain diseases.

  • Industry: : Employed in the development of novel materials and compounds.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity. The difluoromethyl group often enhances binding affinity and specificity, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Compared to similar pyrazolopyrimidine derivatives, N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its difluoromethyl group. This unique feature enhances its stability and bioavailability.

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • 7-(Methyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

And so, we’ve unraveled the many layers of this complex compound. This compound: a true marvel in the realm of chemistry.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O/c1-4-25(5-2)14-8-6-13(7-9-14)24-19(27)15-11-22-26-16(17(20)21)10-12(3)23-18(15)26/h6-11,17H,4-5H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFZUZBHDXURKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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